ZQ-16

Beschreibung

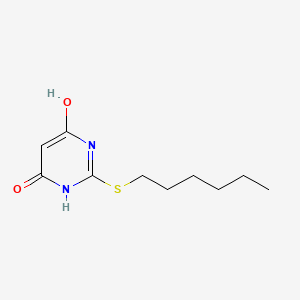

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-hexylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-4-5-6-15-10-11-8(13)7-9(14)12-10/h7H,2-6H2,1H3,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXOAKRMLQKLQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Unveiling of ZQ-16: A Technical Primer on its Mechanism of Action as a Novel GPR84 Agonist

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ZQ-16, a novel and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84). This compound, identified as 2-(hexylthio)pyrimidine-4,6-diol, has emerged from high-throughput screening as a potent activator of GPR84, a receptor predominantly expressed in immune cells and implicated in inflammatory processes. This document, intended for researchers, scientists, and drug development professionals, will detail the signaling pathways modulated by this compound, present quantitative data on its activity, and outline the experimental methodologies used in its characterization.

Core Mechanism of Action: GPR84 Agonism

This compound functions as a selective agonist for GPR84, a receptor that is activated by medium-chain free fatty acids.[1][2][3][4] Upon binding to GPR84, this compound initiates a cascade of intracellular signaling events, positioning it as a valuable tool for studying the physiological and pathological roles of this receptor. The key signaling pathways activated by this compound are detailed below.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound in activating GPR84-mediated signaling have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Assay | Parameter | Value (µM) | Cell Line | Reference |

| Calcium Mobilization | EC₅₀ | 0.213 ± 0.042 | HEK293/Gα16/GPR84 | [1] |

| cAMP Accumulation Inhibition | EC₅₀ | 0.134 | HEK293 expressing GPR84 | [5] |

| β-Arrestin2 Recruitment | EC₅₀ | 0.597 | HEK293 expressing GPR84 and β-Arrestin2 | [5] |

Table 1: Potency of this compound in GPR84-Mediated Signaling Pathways

| Receptor | Activity | Concentration (µM) | Result | Reference |

| GPR40 | No significant activity | Up to 100 | No response | [4] |

| GPR41 | No significant activity | Up to 100 | No response | [4] |

| GPR119 | No significant activity | Up to 100 | No response | [4] |

| GPR120 | No significant activity | Up to 100 | No response | [4] |

Table 2: Selectivity Profile of this compound Against Other Free Fatty Acid Receptors

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling cascade initiated by this compound and the general workflow for its identification.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are based on standard methodologies and the information available in the cited literature.

High-Throughput Screening for GPR84 Agonists

-

Objective: To identify novel agonists of GPR84 from a large chemical library.

-

Methodology:

-

Cell Line: A human embryonic kidney (HEK293) cell line stably co-expressing human GPR84 and the promiscuous G protein Gα16 was utilized.[2]

-

Primary Screening (Antagonist Mode): 160,000 small-molecule compounds were initially screened for their ability to inhibit the calcium mobilization induced by a known GPR84 agonist, 6-OAU.[1][2] Compounds demonstrating ≥70% inhibition were selected as initial hits.[1]

-

Secondary Screening (Agonist Mode): The initial hits were then tested for their ability to directly induce calcium mobilization in the absence of 6-OAU.

-

Hit Confirmation: this compound was identified as a compound that induced a robust calcium elevation, comparable to that of 6-OAU.[1]

-

Calcium Mobilization Assay

-

Objective: To quantify the ability of this compound to induce intracellular calcium release upon GPR84 activation.

-

Methodology:

-

Cell Plating: HEK293/Gα16/GPR84 cells were seeded into 96-well or 384-well plates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: A dose-response curve of this compound was prepared and added to the wells.

-

Signal Detection: Changes in intracellular calcium concentration were measured as changes in fluorescence intensity using a plate reader.

-

Data Analysis: The EC₅₀ value, representing the concentration of this compound that elicits 50% of the maximal response, was calculated.

-

cAMP Accumulation Assay

-

Objective: To determine the effect of this compound on adenylyl cyclase activity, which is typically inhibited by Gαi-coupled receptors like GPR84.

-

Methodology:

-

Cell Culture: HEK293 cells expressing GPR84 were used.

-

Stimulation: Cells were treated with forskolin, an adenylyl cyclase activator, to induce cAMP production.

-

Compound Treatment: Cells were co-treated with forskolin and varying concentrations of this compound.

-

cAMP Measurement: Intracellular cAMP levels were quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation was determined.

-

ERK1/2 Phosphorylation Assay

-

Objective: To assess the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream effector of many GPCRs.

-

Methodology:

-

Cell Stimulation: GPR84-expressing HEK293 cells were stimulated with this compound (e.g., 10 µM) for a short duration (e.g., 5 minutes).[5]

-

Cell Lysis: Cells were lysed to extract total protein.

-

Western Blotting: Protein lysates were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The protein bands were visualized using chemiluminescence.

-

Analysis: The ratio of p-ERK1/2 to total ERK1/2 was calculated to determine the extent of ERK activation.

-

β-Arrestin Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin to the activated GPR84, a key event in receptor desensitization and internalization.

-

Methodology:

-

Assay Principle: An enzyme fragment complementation (EFC) assay (e.g., PathHunter® β-arrestin assay) was employed.

-

Cell Line: HEK293 cells were engineered to co-express GPR84 fused to a small enzyme fragment (ProLink™) and β-arrestin2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).

-

Ligand Stimulation: Upon this compound binding to GPR84, β-arrestin2 is recruited to the receptor, leading to the complementation of the enzyme fragments and the formation of a functional enzyme.

-

Signal Detection: The activity of the reconstituted enzyme was measured by the hydrolysis of a substrate that produces a chemiluminescent signal.

-

Data Analysis: The EC₅₀ for β-arrestin2 recruitment was calculated from the dose-response curve.

-

Receptor Internalization Assay

-

Objective: To visualize and quantify the this compound-induced internalization of GPR84 from the cell surface.

-

Methodology:

-

Cell Line: HEK293 cells stably expressing an epitope-tagged (e.g., HA-tagged) GPR84 were used.

-

Ligand Treatment: Cells were treated with this compound for a specified time.

-

Immunofluorescence: Cells were fixed, permeabilized, and stained with an antibody against the epitope tag. A fluorescently labeled secondary antibody was used for visualization.

-

Microscopy: Confocal microscopy was used to visualize the subcellular localization of GPR84. Internalization is observed as the movement of the receptor from the plasma membrane to intracellular vesicles.

-

Quantification: The degree of internalization can be quantified by measuring the fluorescence intensity in the intracellular compartments relative to the plasma membrane.

-

Conclusion

This compound is a potent and selective agonist of GPR84 that activates multiple downstream signaling pathways, including Gαi/q-mediated calcium mobilization and inhibition of cAMP production, as well as β-arrestin-dependent signaling and receptor internalization. Its well-characterized mechanism of action and selectivity make it an invaluable pharmacological tool for elucidating the roles of GPR84 in health and disease, and a promising starting point for the development of novel therapeutics targeting inflammatory and immune-related disorders.

References

- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein–Coupled Receptor 84 | Semantic Scholar [semanticscholar.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to Novel Small-Molecule Agonists of GPR84

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of recently discovered small-molecule agonists for the G protein-coupled receptor 84 (GPR84), a promising therapeutic target for inflammatory and immune-mediated diseases. This document focuses on the pharmacological and functional characterization of two distinct classes of novel agonists: the balanced agonist ZQ-16 and the G protein-biased agonists OX04528 and OX04529.

Introduction to GPR84

G protein-coupled receptor 84 (GPR84) is an orphan receptor that is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia. Its expression is upregulated in response to inflammatory stimuli, suggesting a significant role in immune regulation. Medium-chain fatty acids have been identified as endogenous ligands for GPR84, and receptor activation is known to couple primarily to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The development of potent and selective small-molecule agonists is crucial for elucidating the therapeutic potential of targeting GPR84.

Novel Small-Molecule Agonists

This guide details the characteristics of the following novel small-molecule agonists for GPR84:

-

This compound: A potent and selective GPR84 agonist identified through high-throughput screening. It acts as a balanced agonist, engaging multiple downstream signaling pathways.

-

OX04528 and OX04529: A series of highly potent and orally bioavailable GPR84 agonists designed to be biased towards the G protein signaling pathway, with minimal to no recruitment of β-arrestin.

Data Presentation

The following tables summarize the quantitative data for the featured GPR84 agonists, facilitating a clear comparison of their potency and signaling bias.

Table 1: In Vitro Potency and Efficacy of GPR84 Agonists

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Calcium Mobilization | HEK293/Gα16 | EC50 | 0.213 µM | [1][2] |

| cAMP Inhibition | HEK293 | EC50 | 0.134 µM | [2] | |

| β-Arrestin2 Recruitment | HEK293 | EC50 | 0.597 µM | [2] | |

| OX04528 | cAMP Inhibition | CHO-hGPR84 | EC50 | 0.00598 nM | [3][4] |

| β-Arrestin2 Recruitment | CHO-β-arrestin-hGPR84 | EC50 | > 80 µM | [3][5] | |

| OX04529 | cAMP Inhibition | CHO-hGPR84 | EC50 | 0.0185 nM | [6][7] |

| β-Arrestin2 Recruitment | CHO-β-arrestin-hGPR84 | EC50 | > 80 µM | [5] |

Table 2: Chemical and Pharmacokinetic Properties of GPR84 Agonists

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | In Vivo Half-life (mouse, oral) | Cmax (mouse, oral, 10 mg/kg) | Mean Residence Time (MRT) (mouse, oral) | Reference |

| This compound | C10H16N2O2S | 228.31 | Not Reported | Not Reported | Not Reported | [8] |

| OX04528 | C16H13F6NO2 | 365.27 | 0.959 min | 280 nM | 1.52 h | [9][10] |

| OX04529 | C15H13ClF3NO2 | 331.72 | 0.888 min | 310 nM | 1.35 h | [6][10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways activated by these novel GPR84 agonists and a typical experimental workflow for their characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. OX04528 | GPR84 agonist | Probechem Biochemicals [probechem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of Highly Potent, G-Protein Pathway Biased, Selective, and Orally Bioavailable GPR84 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. OX04529|CAS |DC Chemicals [dcchemicals.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. Oxford researchers report new GPR84 agonists | BioWorld [bioworld.com]

ZQ-16: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Potent and Selective GPR84 Agonist

Introduction

ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is a receptor for medium-chain fatty acids and is primarily expressed in immune cells, playing a significant role in inflammatory processes. The discovery and characterization of this compound have provided a valuable chemical tool for elucidating the physiological and pathological roles of GPR84, and it serves as a lead compound for the development of novel therapeutics targeting this receptor. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a pyrimidine-4,6-diol derivative with a hexylthio substituent at the 2-position. Its chemical structure and key identifiers are detailed below.

| Property | Value |

| IUPAC Name | 2-(Hexylthio)-6-hydroxy-4(3H)-pyrimidinone |

| Synonyms | ZQ16, 2-HTP |

| Chemical Formula | C₁₀H₁₆N₂O₂S |

| Molecular Weight | 228.31 g/mol [4] |

| CAS Number | 376616-73-8[2][4] |

| Canonical SMILES | CCCCCCSC1=NC(O)=CC(N1)=O[4] |

| InChI Key | UYXOAKRMLQKLQX-UHFFFAOYSA-N |

| Appearance | Solid |

| Purity | ≥98% (HPLC)[2] |

| Solubility | Soluble to 50 mM in DMSO and to 100 mM in ethanol.[2] |

| Storage | Store at -20°C[2] |

Pharmacological Properties

This compound is a selective agonist of GPR84 with no significant activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120.[1][2] Its agonistic activity has been characterized through various in vitro assays, demonstrating its ability to activate downstream signaling pathways mediated by GPR84.

| Pharmacological Parameter | Value | Assay System |

| GPR84 Agonism (EC₅₀) | 139 nM[2][4] | Calcium Mobilization Assay |

| GPR84 Agonism (EC₅₀) | 0.213 µM[1][3] | Calcium Mobilization Assay |

| cAMP Inhibition (EC₅₀) | 0.134 µM[1][3] | Forskolin-stimulated cAMP accumulation in HEK293 cells |

| β-Arrestin2 Recruitment (EC₅₀) | 0.597 µM[1] | HEK293 cells expressing GPR84 and β-Arrestin2 |

GPR84 Signaling Pathways Activated by this compound

Upon binding to GPR84, this compound initiates a cascade of intracellular signaling events. GPR84 primarily couples to the Gαi/o family of G proteins. Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunits can activate phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. Furthermore, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and promote the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G protein-independent signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on published literature and standard laboratory practices.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR84 by this compound.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably co-expressing human GPR84 and the promiscuous G protein Gα16 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Seed the cells at a density of 50,000 cells/well in a black, clear-bottom 96-well plate and incubate for 24 hours.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Remove the culture medium from the wells and add 100 µL of the dye loading buffer to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

3. Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the this compound stock solution in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to achieve the desired final concentrations.

-

Add the diluted this compound solutions to the wells.

4. Data Acquisition:

-

Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation and emission wavelengths appropriate for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Record the fluorescence signal over time to capture the kinetic response.

5. Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the dose-response curve and calculate the EC₅₀ value using a non-linear regression analysis (e.g., four-parameter logistic equation).

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit the production of cAMP induced by forskolin, an activator of adenylyl cyclase.

1. Cell Culture and Plating:

-

Culture HEK293 cells stably expressing human GPR84 in a suitable culture medium.

-

Seed the cells in a 96-well plate at an appropriate density and incubate for 24 hours.

2. Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes at 37°C.

-

Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for an additional 15-30 minutes at 37°C.

3. cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Follow the manufacturer's protocol for the chosen kit.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound and calculate the EC₅₀ value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 in response to GPR84 activation by this compound.

1. Cell Culture and Treatment:

-

Culture HEK293 cells stably expressing human GPR84.

-

Serum-starve the cells for 4-6 hours prior to the experiment to reduce basal ERK1/2 phosphorylation.

-

Treat the cells with this compound at various concentrations for a specified time (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).

3. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunodetection:

-

Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

5. Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane of the p-ERK1/2 antibody and re-probe it with a primary antibody that recognizes total ERK1/2.

-

Repeat the immunodetection steps.

6. Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample to determine the level of ERK1/2 phosphorylation.

Conclusion

This compound has emerged as a critical tool for the study of GPR84 biology. Its potency and selectivity make it an ideal probe for investigating the roles of this receptor in health and disease. The detailed chemical, pharmacological, and methodological information provided in this guide is intended to support researchers and drug development professionals in their efforts to further understand the therapeutic potential of targeting GPR84. As research in this area progresses, this compound and its derivatives will undoubtedly continue to play a central role in the development of novel treatments for inflammatory and immune-mediated disorders.

References

ZQ-16: A Potent and Selective GPR84 Agonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of ZQ-16, a novel, potent, and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84). GPR84 is a medium-chain free fatty acid receptor primarily expressed in immune tissues, making it a promising therapeutic target for inflammatory diseases.[1] This document details the pharmacological properties of this compound, the experimental methodologies used for its characterization, and its effects on key signaling pathways.

Discovery of this compound

This compound, with the chemical name 2-(hexylthio)pyrimidine-4,6-diol, was identified from a high-throughput screening of a 160,000 small-molecule compound library.[1][2] The screening utilized a calcium mobilization assay in a human embryonic kidney 293 (HEK293) cell line stably expressing human GPR84 and the promiscuous Gα16 protein.[1][2]

Physicochemical and Pharmacological Properties

This compound is a small molecule with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆N₂O₂S | [3] |

| Molecular Weight | 228.31 g/mol | [3][4] |

| CAS Number | 376616-73-8 | [3] |

| Purity | ≥98% (HPLC) | [3][5] |

| Solubility | Soluble to 50 mM in DMSO and to 100 mM in ethanol | [3] |

| EC₅₀ (GPR84) | 139 nM (Calcium Mobilization) | [3] |

| Selectivity | No response at GPR40, GPR41, GPR119, or GPR120 at 100 µM | [3][6] |

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the characterization of this compound.

Cell Culture and Transfection

HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For the generation of stable cell lines, HEK293 cells were transfected with a plasmid encoding human GPR84 and another plasmid for Gα16 using a suitable transfection reagent. Stable clones were selected and maintained in media containing the appropriate selection antibiotic.

Calcium Mobilization Assay

-

Cell Preparation: HEK293 cells stably co-expressing GPR84 and Gα16 were seeded into 96-well plates and grown to confluence.

-

Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

-

Compound Addition: this compound, dissolved in DMSO and diluted in assay buffer, was added to the wells at various concentrations.

-

Signal Detection: Changes in intracellular calcium levels were measured as changes in fluorescence intensity using a plate reader equipped for fluorescence detection. The response was recorded over time to determine the peak signal.

-

Data Analysis: The EC₅₀ value was calculated by fitting the dose-response data to a four-parameter logistic equation.

cAMP Accumulation Assay

-

Cell Treatment: HEK293 cells expressing GPR84 were pre-treated with this compound at various concentrations for a short period.

-

Stimulation: The cells were then stimulated with forskolin, an adenylyl cyclase activator, to induce cAMP production.

-

Lysis and Detection: Following stimulation, the cells were lysed, and the intracellular cAMP levels were quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP accumulation was measured, and the IC₅₀ value was determined from the dose-response curve.

ERK1/2 Phosphorylation Assay

-

Cell Stimulation: Serum-starved HEK293 cells expressing GPR84 were stimulated with this compound for various time points.

-

Cell Lysis: The cells were lysed in a buffer containing protease and phosphatase inhibitors.

-

Western Blotting: The cell lysates were resolved by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system. The ratio of p-ERK1/2 to total ERK1/2 was quantified to determine the extent of phosphorylation.

Signaling Pathways and Mechanistic Insights

This compound activates multiple downstream signaling pathways upon binding to GPR84.[2] These include the Gαi/o and Gαq/11 pathways, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively.

GPR84 Signaling Cascade Initiated by this compound

Caption: this compound activates GPR84, leading to diverse downstream signaling events.

Experimental Workflow for this compound Characterization

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of GPR84. Its potency and selectivity make it a strong candidate for further preclinical development as a potential therapeutic for inflammatory and immune-mediated diseases. This guide provides a comprehensive summary of its discovery, characterization, and the methodologies employed, serving as a resource for researchers in the field.

References

- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Three classes of ligands each bind to distinct sites on the orphan G protein-coupled receptor GPR84 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to T-Cell Receptor (TCR) Signaling Pathways in Immune Cells

Disclaimer: Initial research found no public scientific literature pertaining to a signaling pathway designated "ZQ-16." Therefore, this guide details the T-Cell Receptor (TCR) signaling pathway, a cornerstone of immunology, to serve as a representative and comprehensive example that fulfills the structural and technical requirements of the original request. The TCR pathway is of paramount importance to researchers, scientists, and drug development professionals in the field of immunology and oncology.

Introduction to T-Cell Receptor (TCR) Signaling

The T-Cell Receptor (TCR) is a multiprotein complex on the surface of T lymphocytes (T-cells) responsible for recognizing specific antigens. This recognition event is a critical initiating step in the adaptive immune response. The TCR itself does not have intrinsic signaling capacity; instead, it is non-covalently associated with the CD3 complex (composed of γ, δ, ε, and ζ chains), whose cytoplasmic tails contain immunoreceptor tyrosine-based activation motifs (ITAMs).

Upon engagement with a peptide-Major Histocompatibility Complex (pMHC) on an antigen-presenting cell (APC), the TCR-CD3 complex undergoes conformational changes that initiate a cascade of intracellular signaling events. These cascades ultimately dictate the T-cell's fate, leading to activation, proliferation, differentiation into effector or memory cells, cytokine production, or anergy and apoptosis.[1] Dysregulation of TCR signaling is implicated in numerous diseases, including immunodeficiency, autoimmunity, and cancer.[1]

Core Signaling Cascade

The initiation of TCR signaling is a highly orchestrated process involving a series of protein phosphorylation events, the recruitment of adaptor proteins, and the generation of second messengers.

Signal Initiation: Kinase Activation

The process begins when the TCR recognizes its cognate pMHC ligand. This interaction brings the TCR complex into proximity with co-receptors, either CD4 or CD8.

-

Lck Activation: The Src-family kinase Lck is associated with the cytoplasmic tails of the CD4 or CD8 co-receptors. The tyrosine phosphatase CD45 dephosphorylates an inhibitory tyrosine residue on Lck, leading to its activation.[2]

-

ITAM Phosphorylation: Activated Lck phosphorylates the tyrosine residues within the ITAMs of the CD3 chains (γ, δ, ε, and ζ).[2][3]

-

ZAP-70 Recruitment: The tandem SH2 domains of the 70-kDa zeta-associated protein (ZAP-70) bind with high affinity to the doubly phosphorylated ITAMs, recruiting it to the TCR complex. Once recruited, ZAP-70 is itself phosphorylated and activated by Lck.[2]

Signal Propagation: The LAT Signalosome

Activated ZAP-70 phosphorylates key downstream adaptor proteins, most notably the Linker for Activation of T-cells (LAT). Phosphorylated LAT acts as a critical scaffold, recruiting numerous other signaling molecules to form a multi-protein complex known as the LAT signalosome. This complex includes:

-

Phospholipase C-γ1 (PLCγ1): A crucial enzyme that generates second messengers.

-

Growth factor receptor-bound protein 2 (Grb2): An adaptor protein that links to the Ras-MAPK pathway.

-

SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa): Another essential adaptor protein that, along with GADS, helps to assemble the signalosome and activate downstream effectors like PLCγ1.[2]

Downstream Effector Pathways

The LAT signalosome activates several divergent signaling branches that culminate in the activation of key transcription factors.

-

PLCγ1 Pathway (Calcium and DAG Signaling): Activated PLCγ1 cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Flux: IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of Ca²⁺ from intracellular stores. This depletion leads to the opening of calcium release-activated Ca²⁺ (CRAC) channels in the plasma membrane, causing a sustained influx of extracellular Ca²⁺.[4]

-

NFAT Activation: The elevated cytoplasmic Ca²⁺ levels activate the phosphatase calcineurin. Calcineurin then dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and activate target gene transcription, including the gene for Interleukin-2 (IL-2).[4]

-

DAG and PKC/NF-κB Activation: DAG remains in the plasma membrane and activates Protein Kinase C theta (PKCθ). PKCθ is involved in a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This frees the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) to translocate to the nucleus and promote the expression of pro-inflammatory and survival genes.[5]

-

-

Ras-MAPK Pathway: The recruitment of Grb2 and SOS (Son of Sevenless) to the LAT signalosome activates the small GTPase Ras. This initiates the Mitogen-Activated Protein Kinase (MAPK) cascade (Raf-MEK-ERK), which ultimately leads to the activation of the transcription factor Activator Protein-1 (AP-1). AP-1 collaborates with NFAT to drive the expression of key T-cell activation genes.

The coordinated action of NFAT, NF-κB, and AP-1 is essential for the full activation of T-cells, leading to cytokine production, proliferation, and the execution of effector functions.

Data Presentation: Quantitative Aspects of TCR Signaling

Quantitative analysis of the TCR signaling pathway is complex due to the dynamic nature of protein-protein interactions. The following tables summarize key components and provide examples of quantitative data from experimental studies.

Table 1: Key Protein Components in the TCR Signaling Cascade

| Component | Type | Localization | Key Function |

| TCRα/β | Receptor | Plasma Membrane | Antigen Recognition |

| CD3γ,δ,ε,ζ | Receptor Subunit | Plasma Membrane | Signal Transduction (contains ITAMs) |

| CD4/CD8 | Co-receptor | Plasma Membrane | pMHC Binding, Lck Recruitment |

| Lck | Tyrosine Kinase | Plasma Membrane | ITAM and ZAP-70 Phosphorylation |

| CD45 | Tyrosine Phosphatase | Plasma Membrane | Lck Activation |

| ZAP-70 | Tyrosine Kinase | Cytoplasm, Membrane | LAT and SLP-76 Phosphorylation |

| LAT | Adaptor Protein | Plasma Membrane | Signalosome Scaffolding |

| SLP-76 | Adaptor Protein | Cytoplasm, Membrane | Signalosome Assembly, PLCγ1 Activation |

| PLCγ1 | Enzyme (Phospholipase) | Cytoplasm, Membrane | PIP2 hydrolysis to IP3 and DAG |

| Calcineurin | Phosphatase | Cytoplasm | NFAT Dephosphorylation |

| NFAT | Transcription Factor | Cytoplasm, Nucleus | IL-2 Gene Transcription |

| PKCθ | Serine/Threonine Kinase | Cytoplasm, Membrane | NF-κB Pathway Activation |

| NF-κB | Transcription Factor | Cytoplasm, Nucleus | Pro-inflammatory Gene Transcription |

Table 2: Example Quantitative Data on TCR Expression and Proliferation Thresholds

| Parameter | Finding | Experimental Context | Reference |

| Optimal DNA Ratio for TCR Expression | An 8:1 weight ratio of TCR to CD3 plasmid DNA yielded the highest surface expression. | Cotransfection of HEK293T cells for quantitative photo-cross-linking studies. | [6] |

| Temporal Threshold for Proliferation | Naive CD4+ T-cells require at least 18-24 hours of continuous TCR stimulation to commit to multiple rounds of cell division. | In vitro stimulation of CD4+ T-cells from ZAP-70 mutant mice with anti-CD3 antibodies. | [7] |

| ITAM Multiplicity Requirement | Low ITAM multiplicity was sufficient for cytokine secretion, but high ITAM multiplicity was required for TCR-driven proliferation. | Study using T-cells engineered with TCR-CD3 complexes containing a varying number of functional ITAMs. | [8] |

| Nuclear Translocation Time | Following strong peptide:MHC stimulation, NFAT1 and NF-κB (p65) translocate to the nucleus rapidly. | Quantitative imaging of OT-I T-cells responding to peptide stimulation. | [9] |

Experimental Protocols

The study of TCR signaling employs a variety of sophisticated techniques to dissect its components and dynamics.

Protocol: Analysis of Protein Phosphorylation by Phospho-Flow Cytometry

This method measures the phosphorylation status of intracellular signaling proteins at the single-cell level.

-

Cell Preparation and Stimulation: Prepare a single-cell suspension of T-cells (e.g., primary human T-cells or a cell line like Jurkat). Stimulate the cells with an activating agent (e.g., anti-CD3/CD28 antibodies, or a specific peptide-MHC) for various time points (e.g., 0, 2, 5, 15, 30 minutes). Include unstimulated and positive controls.

-

Fixation: Immediately stop the stimulation by fixing the cells. This is typically done by adding formaldehyde to a final concentration of 1.5-2.0% and incubating for 10-15 minutes at room temperature. This cross-links proteins and locks them in their current signaling state.

-

Permeabilization: Wash the fixed cells and then permeabilize the membranes to allow antibodies to access intracellular targets. This is often achieved by incubation in ice-cold methanol for at least 30 minutes.

-

Antibody Staining: Wash the permeabilized cells and stain with fluorescently-conjugated antibodies. This includes antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phospho-proteins (e.g., anti-phospho-ZAP-70, anti-phospho-ERK).

-

Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the data by gating on the cell population of interest and quantifying the median fluorescence intensity (MFI) of the phospho-specific antibody to measure the level of phosphorylation in response to stimulation.[10]

Protocol: Measurement of NFAT Nuclear Translocation and Activity

This protocol assesses the activation of the NFAT transcription factor.

-

Cell Culture and Transfection (for Reporter Assay): Culture T-cells in appropriate media. For a reporter assay, transfect the cells with a plasmid containing a luciferase gene under the control of an NFAT-responsive promoter. Stable cell lines are often used for consistency.[11]

-

Stimulation: Treat the cells with stimuli known to induce calcium flux and activate calcineurin (e.g., PMA plus ionomycin, or anti-CD3/CD28).

-

Lysate Preparation:

-

For Reporter Assay: After stimulation (typically 6-24 hours), lyse the cells using a luciferase assay buffer.

-

For Western Blot/EMSA: Prepare cytoplasmic and nuclear extracts using a nuclear extraction kit to separate the protein fractions.

-

-

Analysis:

-

Luciferase Reporter Assay: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. Increased luminescence indicates higher NFAT transcriptional activity.[11]

-

Western Blot: Analyze the nuclear extracts by SDS-PAGE and Western blot using an antibody specific for NFAT to confirm its presence in the nucleus.

-

Electrophoretic Mobility Shift Assay (EMSA): Incubate the nuclear extracts with a radiolabeled DNA probe containing an NFAT binding site. Analyze the protein-DNA complexes on a non-denaturing polyacrylamide gel. A "shifted" band indicates that NFAT has bound to the DNA probe.[12]

-

Visualizations: Pathways and Workflows

Diagram: T-Cell Receptor (TCR) Core Signaling Pathway

Caption: Overview of the T-Cell Receptor (TCR) signaling cascade.

Diagram: Experimental Workflow for Phospho-Flow Cytometry

Caption: Workflow for analyzing protein phosphorylation via flow cytometry.

References

- 1. Recent insights of T cell receptor-mediated signaling pathways for T cell activation and development [ouci.dntb.gov.ua]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. pnas.org [pnas.org]

- 10. google.com [google.com]

- 11. signosisinc.com [signosisinc.com]

- 12. researchgate.net [researchgate.net]

ZQ-16 and its Effects on Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune-related tissues, including the spleen, bone marrow, and peripheral blood leukocytes, suggesting its significant role in inflammatory processes.[1][3][4] This technical guide provides an in-depth overview of the effects of this compound on inflammatory responses, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: GPR84 Agonism

This compound activates GPR84, a Gi-coupled GPCR, initiating a cascade of intracellular signaling events.[5] The activation of GPR84 by this compound has been shown to modulate several key signaling pathways involved in inflammation.

Signaling Pathways Activated by this compound

This compound triggers multiple downstream signaling pathways upon binding to GPR84. These include:

-

Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium levels.[1][3][4]

-

Inhibition of cAMP Accumulation: As a Gi-coupled receptor agonist, this compound leads to a dose-dependent reduction of forskolin-stimulated cAMP accumulation.[1][2][6]

-

ERK1/2 Phosphorylation: this compound induces the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway.[1][2][6]

-

Receptor Desensitization and Internalization: Prolonged exposure to this compound leads to receptor desensitization and internalization.[1][4]

-

β-arrestin Interaction: this compound promotes the interaction of GPR84 with β-arrestin.[1][4]

Below is a diagram illustrating the primary signaling pathways activated by this compound through GPR84.

Pro-Inflammatory Responses

The activation of GPR84 by this compound has been associated with pro-inflammatory responses in a cell-type-specific manner. In human THP-1 macrophages, this compound has been shown to increase the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[3] However, these effects were not observed in murine macrophages, indicating species- or cell-type-specific differences in GPR84 signaling.[3]

Quantitative Data on Inflammatory Responses

The following table summarizes the key quantitative data regarding the bioactivity of this compound.

| Parameter | Cell Line | Value | Reference |

| EC50 (Calcium Mobilization) | HEK293/Gα16/GPR84 | 0.213 ± 0.042 µM | [3] |

| EC50 (Calcium Mobilization) | HEK293 cells expressing GPR84 | 0.139 µM | [2][6] |

| Pro-inflammatory Cytokine Production | THP-1 Macrophages | Increased | [3] |

| Reactive Oxygen Species (ROS) Production | THP-1 Macrophages | Increased | [3] |

| Pro-inflammatory Response | Murine Macrophages | No effect | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available information from the cited literature.

Calcium Mobilization Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.

References

- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZQ 16 (CAS 376616-73-8): R&D Systems [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. axonmedchem.com [axonmedchem.com]

ZQ-16: A Potent and Selective Agonist of the Medium-Chain Free Fatty Acid Receptor GPR84

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ZQ-16, a novel small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor for medium-chain free fatty acids. GPR84 is predominantly expressed in immune cells and is implicated in inflammatory processes, making it a promising therapeutic target. This compound, identified as 2-(hexylthio)pyrimidine-4,6-diol, serves as a valuable tool for elucidating the physiological functions of GPR84 and for the development of novel therapeutics targeting this receptor. This document details the pharmacological properties of this compound, its effects on intracellular signaling pathways, and the experimental protocols utilized for its characterization.

Introduction to GPR84 and its Ligand this compound

G protein-coupled receptor 84 (GPR84) is a member of the free fatty acid receptor family, activated by medium-chain fatty acids, particularly those with 9 to 14 carbon atoms.[1] Its expression is primarily localized to immune-related tissues, including the spleen, bone marrow, and peripheral blood leukocytes, suggesting a significant role in inflammatory and immune responses.[1] The lack of potent and selective ligands for GPR84 has historically hindered the investigation of its biological functions and its potential as a drug target.[1]

The discovery of this compound, 2-(hexylthio)pyrimidine-4,6-diol, through a high-throughput screen of a large small-molecule library, marked a significant advancement in the study of GPR84.[1] this compound is a potent and selective agonist of GPR84, providing a crucial chemical probe to explore the receptor's signaling pathways and physiological roles.[1]

Pharmacological Profile of this compound

This compound exhibits high potency and selectivity for the human GPR84 receptor. Its agonistic activity has been characterized through various in vitro assays, demonstrating its ability to elicit robust cellular responses upon binding to the receptor.

Potency and Efficacy

The potency of this compound is quantified by its half-maximal effective concentration (EC50) in different functional assays. These values highlight the concentration of this compound required to elicit 50% of the maximal response.

| Assay Type | Cell Line | EC50 Value (µM) | Reference |

| Calcium Mobilization | HEK293/Gα16/GPR84 | 1.01 | [2] |

| Calcium Mobilization | HEK293 expressing GPR84 | 0.213 | [2][3] |

| Calcium Mobilization | HEK293 expressing GPR84 | 0.139 | [4] |

| cAMP Accumulation Inhibition | HEK293 expressing GPR84 | 0.134 | [2] |

| β-Arrestin2 Recruitment | HEK293 expressing GPR84 and β-Arrestin2 | 0.597 |

Selectivity

A key attribute of this compound is its high selectivity for GPR84 over other free fatty acid receptors. Studies have shown that this compound does not elicit responses at GPR40, GPR41, GPR119, or GPR120, even at concentrations as high as 100 µM. This selectivity is crucial for attributing its observed biological effects specifically to the activation of GPR84.

GPR84 Signaling Pathways Activated by this compound

Activation of GPR84 by this compound initiates a cascade of intracellular signaling events. As a G protein-coupled receptor, GPR84 primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] Concurrently, GPR84 activation stimulates calcium mobilization from intracellular stores and activates the mitogen-activated protein kinase (MAPK) pathway, specifically leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] Furthermore, prolonged stimulation with this compound induces receptor desensitization, internalization, and interaction with β-arrestin.[1]

Figure 1: GPR84 signaling pathways activated by this compound.

Experimental Protocols

The characterization of this compound and its interaction with GPR84 involves several key in vitro assays. Detailed methodologies for these experiments are provided below.

High-Throughput Screening for GPR84 Agonists

The initial identification of this compound was accomplished through a large-scale screening campaign.

Figure 2: High-throughput screening workflow for GPR84 agonist discovery.

Methodology:

-

Cell Line: A human embryonic kidney (HEK) 293 cell line stably expressing human GPR84 and the promiscuous G protein Gα16 is used. Gα16 couples to a wide range of GPCRs and directs their signaling through the phospholipase C/calcium pathway, enabling a robust and detectable signal.[1]

-

Primary Screening (Antagonist Mode): 160,000 small-molecule compounds were initially screened for their ability to inhibit the calcium signal evoked by a known GPR84 agonist.[1]

-

Secondary Screening (Agonist Mode): Compounds that showed significant inhibition in the primary screen were then tested for their ability to directly activate the receptor and induce calcium elevation in the absence of another agonist.[1] this compound was identified as a compound that induced a calcium response comparable to the positive control.[5]

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Methodology:

-

Cell Plating: HEK293 cells stably expressing GPR84 (and often Gα16) are seeded into 96- or 384-well black-walled, clear-bottom microplates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

-

Compound Addition: The plate is placed in a fluorescence plate reader. Test compounds, including this compound at various concentrations, are added to the wells.

-

Signal Detection: Fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

Data Analysis: The dose-response curve is generated by plotting the change in fluorescence against the logarithm of the agonist concentration. The EC50 value is calculated from this curve.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptor activation.

Methodology:

-

Cell Culture: HEK293 cells expressing GPR84 are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. They are then stimulated with forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of this compound.[2]

-

Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP production is plotted against the concentration of this compound to determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay detects the activation of the MAPK pathway.

Methodology:

-

Cell Treatment: GPR84-expressing HEK293 cells are serum-starved and then treated with this compound (e.g., 10 µM for 5 minutes).

-

Cell Lysis: The cells are lysed to extract total protein.

-

Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and a chemiluminescent substrate. The ratio of p-ERK1/2 to total ERK1/2 indicates the level of pathway activation.

β-Arrestin Recruitment Assay

This assay measures the interaction between the activated GPR84 receptor and β-arrestin, which is involved in receptor desensitization and internalization.

Methodology:

-

Cell Line: A cell line (e.g., HEK293) is used that co-expresses GPR84 fused to a tag (e.g., a luciferase fragment) and β-arrestin2 fused to a complementary tag (e.g., the other fragment of luciferase or a fluorescent protein).

-

Compound Stimulation: Cells are stimulated with varying concentrations of this compound.

-

Signal Detection: Upon agonist-induced receptor activation, β-arrestin2 is recruited to the receptor, bringing the two tags into close proximity. This results in a detectable signal (e.g., luminescence or FRET).

-

Data Analysis: A dose-response curve is generated by plotting the signal against the this compound concentration to determine the EC50 for β-arrestin2 recruitment.

Conclusion

This compound is a well-characterized, potent, and selective agonist for the medium-chain free fatty acid receptor GPR84. Its discovery has provided the scientific community with an invaluable tool to investigate the pharmacology and cell biology of this receptor. The detailed understanding of its mechanism of action and the availability of robust experimental protocols will facilitate further research into the role of GPR84 in health and disease, and will support the development of novel therapeutic agents targeting inflammatory and immune-mediated disorders.

References

- 1. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | GPR84 agonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

ZQ-16 Application Notes and Protocols for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84), a receptor primarily expressed in immune cells and implicated in inflammatory processes. As a Gαi/o-coupled receptor, GPR84 activation by this compound initiates a cascade of intracellular signaling events, making it a valuable tool for studying the physiological and pathological roles of this receptor. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other GPR84 agonists.

Data Presentation

The following table summarizes the in vitro potency of this compound in various functional assays.

| Assay Type | Cell Line | Parameter | This compound EC₅₀ (µM) |

| Calcium Mobilization | HEK293 expressing GPR84 and Gα16 | Intracellular Ca²⁺ increase | 0.139 - 0.213[1][2][3] |

| cAMP Accumulation Inhibition | HEK293 expressing GPR84 | Inhibition of forskolin-stimulated cAMP | 0.134[2] |

| β-Arrestin Recruitment | HEK293 expressing GPR84 | β-Arrestin 2 recruitment | 0.597[2] |

| ERK1/2 Phosphorylation | HEK293 expressing GPR84 | Phosphorylation of ERK1/2 | - |

GPR84 Signaling Pathway Activated by this compound

This compound binding to GPR84 primarily activates the Gαi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociation of the Gβγ subunits can activate downstream effectors such as phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores. Furthermore, GPR84 activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of ERK1/2. Independently of G protein coupling, agonist binding can also promote the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and G protein-independent signaling.

This compound activated GPR84 signaling pathways.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR84 activation. The use of a promiscuous Gα protein, such as Gα16, can couple the Gαi/o receptor to the calcium signaling pathway.

Experimental Workflow:

Calcium mobilization assay workflow.

Materials:

-

HEK293 cells stably co-expressing human GPR84 and Gα16

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

96-well black, clear-bottom tissue culture plates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

This compound stock solution (in DMSO)

Protocol:

-

Seed HEK293-GPR84-Gα16 cells into a 96-well black, clear-bottom plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

Prepare the Fluo-4 AM loading solution: Dissolve Fluo-4 AM in DMSO to make a 1 mM stock solution. Just before use, dilute the Fluo-4 AM stock to a final concentration of 2 µM in Assay Buffer. Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersal.

-

Aspirate the culture medium from the cell plate and add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.

-

Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration.

-

Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

-

Add 100 µL of the 2x this compound dilutions to the corresponding wells.

-

Immediately measure the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for at least 3 minutes.

-

The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.

cAMP Accumulation Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cAMP induced by forskolin, an activator of adenylyl cyclase.

Experimental Workflow:

References

ZQ-16 Application Notes and Protocols for Mouse Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16, also known as 2-(hexylthio)pyrimidine-4,6-diol, is a potent and selective small-molecule agonist for the G protein-coupled receptor 84 (GPR84).[1][2] GPR84 is predominantly expressed in immune cells, including macrophages, neutrophils, and microglia, and is implicated in pro-inflammatory processes.[1][2][3] Activation of GPR84 by agonists like this compound triggers a cascade of intracellular signaling events, making it a target of interest for studying inflammation and immune-mediated diseases.[2]

These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in mouse models. A notable consideration highlighted within these notes is the observed species-specific difference in this compound activity, with pro-inflammatory effects demonstrated in human macrophages but not consistently in murine macrophages.[1]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | 2-(hexylthio)pyrimidine-4,6-diol | [1] |

| Molecular Formula | C₁₀H₁₆N₂O₂S | |

| Molecular Weight | 228.31 g/mol | |

| CAS Number | 376616-73-8 | |

| Solubility | Soluble in DMSO and ethanol | |

| Purity | ≥98% (HPLC) | [4] |

| Storage | Store at -20°C |

Mechanism of Action

This compound acts as a selective agonist at the GPR84 receptor. Upon binding, it initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Key downstream effects include:

-

Calcium Mobilization: this compound induces a dose-dependent increase in intracellular calcium levels.[1][2]

-

Inhibition of cAMP Accumulation: Activation of GPR84 by this compound leads to a reduction in forskolin-stimulated cyclic adenosine monophosphate (cAMP) accumulation.[2]

-

ERK1/2 Phosphorylation: this compound stimulates the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key component of the MAPK signaling pathway.[2]

-

Receptor Internalization and β-arrestin Interaction: The binding of this compound can also lead to receptor desensitization, internalization, and interaction with β-arrestin.[2]

These signaling events are associated with pro-inflammatory responses in certain cell types.

GPR84 Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Characterization of a Novel Small-Molecule Agonist for Medium-Chain Free Fatty Acid Receptor G Protein-Coupled Receptor 84 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ZQ 16 | CAS 376616-73-8 | ZQ16 | Tocris Bioscience [tocris.com]

ZQ-16: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZQ-16 is a potent and selective agonist for the G protein-coupled receptor 84 (GPR84).[1][2][3] GPR84 is primarily expressed in immune cells and has been implicated in inflammatory responses, making it a target of interest for various therapeutic areas.[4][5] this compound serves as a valuable research tool for investigating the physiological and pathological roles of GPR84. These application notes provide detailed information on the solubility of this compound and protocols for its preparation and use in key cellular assays.

Physicochemical Properties and Solubility

This compound is a white to beige powder. Its solubility in various solvents is critical for the design and execution of both in vitro and in vivo experiments. The following table summarizes the available solubility data for this compound.

| Solvent | Concentration | Notes | Source |

| DMSO | 25 mg/mL (109.50 mM) | Requires ultrasonic and warming to 60°C. Use newly opened, anhydrous DMSO as it is hygroscopic. | [1] |

| DMSO | 50 mM | - | [3] |

| DMSO | 5 mg/mL | Clear solution when warmed. | |

| Ethanol | 100 mM | - | [3] |

| Ethanol | Soluble | - | [2] |

| Acetonitrile | Slightly Soluble (0.1-1 mg/ml) | - | |

| Water | Slightly Soluble (0.1-1 mg/ml) | - |

Storage of Stock Solutions: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to 6 months, or at -20°C for up to 1 month.[1]

Experimental Protocols

Preparation of this compound for In Vitro Experiments

Objective: To prepare this compound stock solutions and working solutions for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 228.31 g/mol .[2] To prepare 1 mL of a 10 mM stock solution, you will need 2.28 mg of this compound.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock, add 1 mL of DMSO for every 2.28 mg of this compound.

-

Solubilization: Vortex the solution vigorously. To aid dissolution, warm the solution to 60°C and use an ultrasonic bath until the powder is completely dissolved, resulting in a clear solution.[1]

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol for Preparing Working Solutions:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Preparation of this compound for In Vivo Experiments

Objective: To prepare a formulation of this compound suitable for oral administration in animal models. Due to its poor water solubility, a specific vehicle is required to ensure proper suspension and bioavailability.

Materials:

-

This compound powder

-

Tween 80

-

Carboxymethylcellulose (CMC)

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Sterile tubes

Recommended Vehicle: A common vehicle for oral gavage of poorly water-soluble compounds is an aqueous suspension containing a surfactant and a suspending agent. A frequently used formulation is 0.5% Tween 80 and 0.5% CMC in sterile water.

Protocol for Preparing an Oral Suspension:

-

Vehicle Preparation: Prepare the 0.5% Tween 80 / 0.5% CMC vehicle by first dissolving Tween 80 in sterile water, followed by the gradual addition of CMC while continuously stirring or vortexing until a homogenous suspension is formed.

-

Weighing this compound: Weigh the required amount of this compound based on the desired dose and the number of animals to be treated.

-

Trituration: Add a small amount of the vehicle to the this compound powder and triturate using a mortar and pestle to create a smooth paste. This step is crucial for preventing clumping and ensuring a fine suspension.

-

Suspension: Gradually add the remaining vehicle to the paste while continuously mixing to achieve the final desired concentration.

-

Homogenization: For a more uniform suspension, use a homogenizer.

-

Administration: Administer the suspension to the animals via oral gavage. Ensure the suspension is well-mixed before each administration.

ERK1/2 Phosphorylation Assay by Western Blot

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in GPR84-expressing cells.[6]

Experimental Workflow:

Caption: Workflow for ERK1/2 phosphorylation assay.

Protocol:

-

Cell Culture: Seed HEK293 cells stably expressing GPR84 in 6-well plates.

-

Serum Starvation: Once the cells reach the desired confluency, starve them in a serum-free medium for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Stimulation: Treat the cells with 10 µM this compound for 5 minutes. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM PMA).[6]

-

Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. Subsequently, probe with a primary antibody for total ERK1/2 as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

GPR84 Signaling Pathway

This compound is an agonist of GPR84, a receptor that primarily couples to the Gi/o family of G proteins.[7] Activation of GPR84 by this compound initiates a cascade of intracellular signaling events.

Caption: this compound activated GPR84 signaling cascade.

Pathway Description:

-

Receptor Activation: this compound binds to and activates GPR84.

-

G-protein Coupling: Activated GPR84 couples to Gi/o proteins, leading to the dissociation of the Gαi/o and Gβγ subunits.

-

Downstream Gαi/o Signaling: The Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1]

-

Downstream Gβγ Signaling: The Gβγ subunits can activate phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), and DAG activates protein kinase C (PKC).[8]

-

ERK1/2 Activation: Both the PKC pathway and signaling intermediates downstream of G-protein activation can lead to the phosphorylation and activation of ERK1/2.[1]

-

β-Arrestin Recruitment: In addition to G-protein signaling, activated GPR84 can recruit β-arrestin.[1] β-arrestin can also act as a scaffold protein to facilitate ERK1/2 activation and mediates receptor desensitization and internalization.[9]

References

- 1. A comprehensive review of GPR84: A novel player in pathophysiology and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pro-phagocytic function and structural basis of GPR84 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pro-phagocytic function and structural basis of GPR84 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GPR84: an immune response dial? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gpr84 G protein-coupled receptor 84 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for Calcium Mobilization Assay Using ZQ-16

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for utilizing ZQ-16, a potent and selective agonist for the G protein-coupled receptor 84 (GPR84), in a calcium mobilization assay. This assay is a critical tool for studying GPR84 signaling and for the screening and characterization of novel GPR84 modulators in drug discovery.

Introduction

This compound is a small-molecule agonist of GPR84, a receptor primarily expressed in immune cells and implicated in inflammatory processes.[1][2] Upon binding to GPR84, this compound activates downstream signaling pathways, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i).[3][4] This calcium mobilization can be detected using fluorescent calcium indicators, providing a robust and quantifiable readout of receptor activation. The assay is suitable for high-throughput screening (HTS) to identify novel GPR84 agonists, antagonists, and allosteric modulators.

This compound is highly selective for GPR84 and shows no activity at other free fatty acid receptors such as GPR40, GPR41, GPR119, or GPR120 at concentrations up to 100 μM.

Principle of the Assay

The calcium mobilization assay relies on a cell line co-expressing GPR84 and a promiscuous G protein, often Gα16 or a chimeric G protein like Gαqi5, to couple the receptor to the phospholipase C (PLC) pathway.[3] Activation of this pathway leads to the generation of inositol trisphosphate (IP₃), which binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.

The change in intracellular Ca²⁺ is detected by a fluorescent indicator dye, such as Fluo-4 AM, that is pre-loaded into the cells. Fluo-4 AM is a cell-permeant acetoxymethyl (AM) ester that is cleaved by intracellular esterases to the membrane-impermeant Fluo-4. The fluorescence intensity of Fluo-4 increases significantly upon binding to Ca²⁺.[5] This change in fluorescence is measured over time using a fluorescence plate reader or a flow cytometer to determine the kinetics and magnitude of the calcium response.

Signaling Pathway

The binding of this compound to GPR84 initiates a cascade of intracellular events culminating in calcium release. The simplified signaling pathway is depicted below.

This compound mediated GPR84 signaling pathway leading to calcium mobilization.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in various GPR84-mediated signaling assays.

| Parameter | Cell Line | Assay Type | EC₅₀ Value (µM) | Reference |

| This compound | HEK293/Gα16/GPR84 | Calcium Mobilization | 0.139 | [6] |

| HEK293/Gα16/GPR84 | Calcium Mobilization | 0.213 | [7][8] | |

| HEK293/Gα16/GPR84 | Calcium Mobilization | 1.01 | [7] | |

| HEK293/GPR84 | cAMP Inhibition | 0.134 | [7][8] | |

| HEK293/GPR84 | β-Arrestin Recruitment | 0.597 | [8] |

Note: EC₅₀ values can vary depending on the specific cell line, passage number, assay conditions, and instrumentation.

Detailed Experimental Protocol

This protocol describes a calcium mobilization assay in a 384-well format using HEK293 cells stably expressing human GPR84 and Gα16, with Fluo-4 AM as the calcium indicator.

Materials and Reagents

-

Cells: HEK293 cell line stably co-expressing human GPR84 and Gα16.

-

This compound: (Tocris, MedchemExpress, etc.)[8]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM: (Thermo Fisher Scientific, Ion Biosciences, etc.)

-

Pluronic F-127: 20% solution in DMSO.

-

Probenecid: (Optional, to prevent dye extrusion).

-

Black, clear-bottom 384-well microplates.

-

Fluorescence Imaging Plate Reader (FLIPR), FlexStation, or similar instrument.

Experimental Workflow

Workflow for the this compound calcium mobilization assay.

Step-by-Step Procedure

Day 1: Cell Seeding

-

Culture HEK293/GPR84/Gα16 cells in T-75 flasks until they reach 80-90% confluency.

-

Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA.

-

Resuspend the cells in culture medium and perform a cell count.

-

Dilute the cells to a concentration of 1 x 10⁵ cells/mL.

-

Seed 25 µL of the cell suspension (2,500 cells) into each well of a black, clear-bottom 384-well plate.

-

Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.

Day 2: Assay Execution

-

Prepare Dye Loading Buffer:

-

Thaw Fluo-4 AM, Pluronic F-127, and Probenecid (if used) at room temperature.

-